N-(3-(Diethylamino)phenyl)butyramide
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Overview
Description
N-(3-(Diethylamino)phenyl)butyramide is an organic compound with the molecular formula C14H22N2O. It is a member of the amide family, characterized by the presence of a butyramide group attached to a phenyl ring substituted with a diethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Diethylamino)phenyl)butyramide typically involves the reaction of 3-(diethylamino)aniline with butyric anhydride or butyryl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the by-products formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Diethylamino)phenyl)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives .
Scientific Research Applications
N-(3-(Diethylamino)phenyl)butyramide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-(Diethylamino)phenyl)butyramide involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the butyramide moiety may influence the compound’s pharmacokinetic properties. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(Diethylamino)phenyl)acetamide
- N-(3-(Diethylamino)phenyl)propionamide
- N-(3-(Diethylamino)phenyl)valeramide
Uniqueness
N-(3-(Diethylamino)phenyl)butyramide is unique due to its specific combination of a diethylamino group and a butyramide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
76751-08-1 |
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Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N-[3-(diethylamino)phenyl]butanamide |
InChI |
InChI=1S/C14H22N2O/c1-4-8-14(17)15-12-9-7-10-13(11-12)16(5-2)6-3/h7,9-11H,4-6,8H2,1-3H3,(H,15,17) |
InChI Key |
CZGBOOOASWOIKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)N(CC)CC |
Origin of Product |
United States |
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